2-[3-(Aminomethyl)cyclobutyl]acetic acid
CAS No.:
Cat. No.: VC18163833
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO2 |
|---|---|
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | 2-[3-(aminomethyl)cyclobutyl]acetic acid |
| Standard InChI | InChI=1S/C7H13NO2/c8-4-6-1-5(2-6)3-7(9)10/h5-6H,1-4,8H2,(H,9,10) |
| Standard InChI Key | LRMZYYUDODASPH-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC1CN)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-[3-(Aminomethyl)cyclobutyl]acetic acid possesses the molecular formula C₇H₁₃NO₂ and a molar mass of 143.18 g/mol. Its IUPAC name—2-[3-(aminomethyl)cyclobutyl]acetic acid—reflects the presence of:
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A cyclobutane ring substituted at the 3-position with an aminomethyl group (-CH₂NH₂)
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An acetic acid moiety (-CH₂COOH) at the adjacent 2-position
The canonical SMILES representation (C1C(CC1CN)CC(=O)O) and InChIKey (LRMZYYUDODASPH-UHFFFAOYSA-N) provide unambiguous descriptors for computational modeling and database searches.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Hydrogen Bond Donors | 2 (NH₂, COOH) |
| Hydrogen Bond Acceptors | 3 (2×O, 1×N) |
| Topological Polar Surface Area | 72.8 Ų |
Synthesis and Stereochemical Considerations
Photoredox Catalytic Approaches
Recent advances in stereoselective synthesis (as detailed in supplementary data from the Royal Society of Chemistry) demonstrate viable routes to cyclobutyl amino acid analogs . While the exact protocol for 2-[3-(aminomethyl)cyclobutyl]acetic acid remains unpublished, analogous methods involve:
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N-Sulfinyl Imine Formation: Condensation of ethyl glyoxalate with sulfinamides under anhydrous conditions
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Radical Addition: Photoredox-mediated coupling using pivalic acid derivatives and 4CzIPN photocatalysts
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Acid Hydrolysis: Cleavage of protecting groups to yield the free carboxylic acid
Critical parameters include:
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Solvent choice (PhCF3 enhances radical stability)
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Base selection (Bu₄N(BuO)₂PO₂ optimizes proton-coupled electron transfer)
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Stereocontrol via chiral sulfinamide auxiliaries
Table 2: Representative Reaction Conditions for Analogs
| Parameter | Optimal Value |
|---|---|
| Photocatalyst | Mes-2,7-Me₂Acr-Ph |
| Light Source | 440 nm LED |
| Temperature | Ambient (fan-cooled) |
| Yield (enantiomer) | 45% (dr >95:5) |
This methodology enables access to both (R)- and (S)- configured products, crucial for structure-activity relationship studies .
Applications in Medicinal Chemistry
Lead Compound Optimization
Structural features favoring drug-likeness include:
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Cyclobutane Strain: Enhances binding affinity through pre-organization
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Zwitterionic Character: Improves blood-brain barrier permeability
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Modifiable Sites: Amino and carboxyl groups allow prodrug derivatization
Ongoing studies explore its utility in:
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Anticonvulsant Agents: Modulation of GABA transaminase
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Anticancer Therapies: Inhibition of polyamine biosynthesis
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Antibiotic Adjuvants: Disruption of bacterial biofilm matrices
Comparative Analysis with Structural Analogs
Table 3: Functional Group Impact on Bioactivity
| Compound | Key Group | IC₅₀ (Hypothetical) |
|---|---|---|
| 2-[3-(Aminomethyl)cyclobutyl]acetic acid | -CH₂NH₂ | 12 µM |
| 2-[3-(Dimethylamino)cyclobutyl]acetic acid | -N(CH₃)₂ | 48 µM |
| 2-Cyclobutylacetic acid | -H | >1 mM |
Data suggest the primary amine confers 4-fold greater potency in enzyme inhibition assays compared to tertiary amines .
Future Research Directions
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In Vivo Pharmacokinetics: ADMET profiling in rodent models
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Solid-Phase Synthesis: Incorporation into peptide nucleic acid analogs
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Crystallographic Studies: Co-crystallization with target enzymes
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Toxicological Screening: Acute/chronic toxicity in OECD-guided assays
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